molecular formula C13H16 B14494223 1,4-Dihydro-4a,8a-propanonaphthalene CAS No. 64776-68-7

1,4-Dihydro-4a,8a-propanonaphthalene

Cat. No.: B14494223
CAS No.: 64776-68-7
M. Wt: 172.27 g/mol
InChI Key: NRBLPXPRDXUHJW-UHFFFAOYSA-N
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Description

1,4-Dihydro-4a,8a-propanonaphthalene is a chemical compound with a unique structure that includes a naphthalene core with additional hydrogen atoms and a propano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Halogenated and nitrated naphthalene derivatives.

Scientific Research Applications

1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Dimethanonaphthalene: Similar structure with additional methano groups.

    1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Contains additional oxygen atoms and a different ring structure.

Uniqueness

1,4-Dihydro-4a,8a-propanonaphthalene is unique due to its specific hydrogenation pattern and the presence of a propano group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64776-68-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

tricyclo[4.4.3.01,6]trideca-2,4,8-triene

InChI

InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2

InChI Key

NRBLPXPRDXUHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC=CCC2(C1)C=CC=C3

Origin of Product

United States

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